2-Amino-5-methyl-1,3-benzenedisulfonamide
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Overview
Description
2-Amino-5-methyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C7H11N3O4S2 It is characterized by the presence of two sulfonamide groups attached to a benzene ring, along with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-1,3-benzenedisulfonamide typically involves the sulfonation of 2-amino-5-methylbenzenesulfonamide. The process includes the following steps:
Sulfonation: The starting material, 2-amino-5-methylbenzenesulfonamide, is treated with chlorosulfonic acid to introduce the second sulfonamide group.
Neutralization: The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, converting the sulfonamide groups to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-5-methyl-1,3-benzenedisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its sulfonamide groups.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: Similar structure but with a chlorine atom instead of a methyl group.
2-Amino-5-chlorobenzene-1,3-disulfonamide: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: 2-Amino-5-methyl-1,3-benzenedisulfonamide is unique due to the presence of a methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its chlorinated counterparts.
Properties
CAS No. |
55825-25-7 |
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Molecular Formula |
C7H11N3O4S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-amino-5-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H11N3O4S2/c1-4-2-5(15(9,11)12)7(8)6(3-4)16(10,13)14/h2-3H,8H2,1H3,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
DKPNGWJTAYHSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)N)N)S(=O)(=O)N |
Origin of Product |
United States |
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